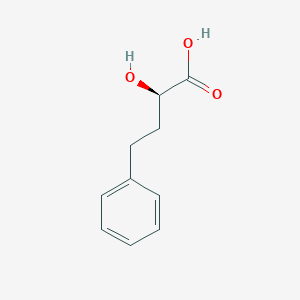

(R)-2-Hydroxy-4-phenylbutyric acid

Descripción general

Descripción

®-2-Hydroxy-4-phenylbutyric acid is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme inhibitors. This compound is valued for its enantiomeric purity and its role in producing drugs that manage hypertension and heart failure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary synthetic route for ®-2-Hydroxy-4-phenylbutyric acid involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid. This reduction is typically catalyzed by engineered enzymes such as D-lactate dehydrogenase from Lactobacillus plantarum, which has been expressed in recombinant Pichia pastoris. The reaction conditions include a pH of 7.5, a temperature of 37°C, and the presence of glucose as a co-substrate .

Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric acid often employs whole-cell biocatalysis systems. For instance, Escherichia coli strains coexpressing mutant NAD-dependent D-lactate dehydrogenase and formate dehydrogenase have been used to achieve high yields and enantiomeric excess .

Análisis De Reacciones Químicas

Esterification Reactions

HPBA undergoes esterification to form alkyl esters, crucial intermediates in pharmaceutical synthesis.

Enzymatic Reduction of Precursors

HPBA is synthesized via stereoselective reduction of 2-oxo-4-phenylbutyric acid (OPBA) using engineered enzymes.

Key Biocatalytic System :

| Component | Details |

|---|---|

| Enzyme | Y52L/F299Y mutant of Lactobacillus bulgaricus d-lactate dehydrogenase (d-nLDH) |

| Cofactor Regeneration | Formate dehydrogenase (FDH) with sodium formate |

| Reaction Conditions | pH 6.5, 37°C, 200 mM phosphate buffer |

| Productivity | 47.9 mM h⁻¹, >99% ee |

| Substrate Conversion | 97.8% (73.4 mM OPBA → 71.8 mM HPBA in 90 min) |

This system avoids byproduct formation (e.g., gluconic acid) associated with glucose-based cofactor regeneration .

Hydrolysis of Esters

HPBA esters are hydrolyzed back to the free acid under acidic or basic conditions.

Ethyl Ester Hydrolysis :

Reaction:

Conditions:

-

Acidic: HCl or H₂SO₄ in aqueous ethanol

-

Basic: NaOH or KOH in aqueous THF

-

Yield: >95% under optimized conditions

Conversion to 2-Amino-4-phenylbutyric Acid :

Steps:

-

Oxidation: HPBA → 2-oxo-4-phenylbutyric acid (OPBA)

-

Reductive Amination: OPBA + NH₃ → 2-amino-4-phenylbutyric acid

Conditions:

-

Catalyst: Sodium cyanoborohydride

-

Solvent: Methanol

-

Yield: 70–85%

Comparative Analysis of Synthetic Routes

| Parameter | Enzymatic Reduction | Chemical Esterification |

|---|---|---|

| ee (%) | >99 | >99 |

| Productivity | 47.9 mM h⁻¹ | 24.5 mM h⁻¹ |

| Byproducts | None | Trace organic acids |

| Scalability | Industrial (kg-scale) | Lab-scale |

Stability and Degradation

HPBA is stable under standard storage conditions (room temperature, dry environment) but degrades via:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Role in ACE Inhibitors

(R)-HPBA serves as a crucial precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in treating hypertension and heart failure. Notable ACE inhibitors derived from (R)-HPBA include:

- Benazepril

- Enalapril

- Lisinopril

- Ramipril

- Quinapril

These compounds exhibit structural features that enhance their therapeutic efficacy, making (R)-HPBA an essential intermediate in their production .

Synthesis Methodologies

Recent advancements have focused on developing efficient synthesis methods for (R)-HPBA. For example, a study highlighted the use of a recombinant Escherichia coli strain to produce (R)-HPBA through a biocatalytic process involving NAD-dependent d-lactate dehydrogenase. This method achieved high yields and enantiomeric excess, showcasing the compound's potential in pharmaceutical development .

Biochemical Research

Metabolic Pathway Studies

(R)-HPBA is utilized in biochemical research to investigate metabolic pathways and enzyme activities. Its role as a substrate in various enzymatic reactions allows researchers to explore complex biological processes, enhancing our understanding of metabolism and enzymology .

Cosmetic Applications

Moisturizing Agent

In the cosmetic industry, (R)-HPBA is valued for its moisturizing properties. It is incorporated into skincare formulations to improve hydration and texture, appealing to consumers seeking natural ingredients in beauty products. Its effectiveness as a moisturizing agent has been documented in various formulations aimed at enhancing skin health .

Food Industry

Flavoring Agent

(R)-HPBA is also employed as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for enhancing flavor profiles in various food products while being recognized for its safety compared to synthetic additives. This application underscores its versatility beyond pharmaceuticals and cosmetics .

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for ACE inhibitors | Treats hypertension and heart failure |

| Biochemical Research | Metabolic pathway studies | Enhances understanding of enzyme activity |

| Cosmetics | Moisturizing agent | Improves skin hydration and texture |

| Food Industry | Flavoring agent | Natural alternative to synthetic flavorings |

Case Studies

1. Production Efficiency Study

A study conducted on the production of (R)-HPBA using engineered E. coli strains demonstrated that optimizing biocatalytic conditions could yield significant amounts of (R)-HPBA efficiently. The engineered strains exhibited high productivity rates, making this method viable for industrial applications .

2. Enzymatic Reduction Process

Research on enzymatic reduction processes revealed that using D-lactate dehydrogenase from Staphylococcus epidermidis could effectively produce (R)-HPBA continuously in an enzyme membrane reactor. This approach not only improved yield but also reduced enzyme consumption, highlighting its potential for sustainable production methods .

Mecanismo De Acción

The mechanism of action of ®-2-Hydroxy-4-phenylbutyric acid involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the heart.

Comparación Con Compuestos Similares

- (S)-2-Hydroxy-4-phenylbutyric acid

- 2-Hydroxy-4-phenylbutyric acid (racemic mixture)

- 2-Oxo-4-phenylbutyric acid

Comparison: ®-2-Hydroxy-4-phenylbutyric acid is unique due to its high enantiomeric purity and its specific application in the synthesis of angiotensin-converting enzyme inhibitors. In contrast, the racemic mixture and the (S)-enantiomer do not provide the same level of efficacy in pharmaceutical applications .

Actividad Biológica

(R)-2-Hydroxy-4-phenylbutyric acid (R-HPBA) is an important compound in pharmaceutical chemistry, particularly as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of (R)-HPBA

(R)-HPBA is a chiral compound that plays a crucial role in the production of various pharmaceuticals. Its structural formula is:

This compound is notable for its ability to inhibit ACE, an enzyme that regulates blood pressure by converting angiotensin I to angiotensin II.

2. Synthesis and Biotransformation

The synthesis of (R)-HPBA can be achieved through various biocatalytic processes. One notable method involves using recombinant strains of Escherichia coli expressing mutant forms of D-lactate dehydrogenase (d-nLDH). For example, the Y52L/F299Y mutant has shown significantly enhanced activity in reducing 2-oxo-4-phenylbutyric acid (OPBA) to (R)-HPBA. The specific activity was reported to be 233.2–312.3 times higher than that of wild-type d-nLDH .

Table 1: Comparison of d-nLDH Mutants

| Mutant | Specific Activity (fold increase) | Substrate Used |

|---|---|---|

| Wild-type | 1 | OPBA |

| Y52L/F299Y | 233.2 - 312.3 | OPBA |

| Other Mutants | < 1 | OPBA |

(R)-HPBA exhibits its biological activity primarily through the inhibition of ACE. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure. The compound's mechanism involves competitive binding to the active site of ACE, thereby preventing substrate access.

4.1 Cardiovascular Health

Due to its role as an ACE inhibitor, (R)-HPBA has potential applications in treating hypertension and heart failure. Studies have indicated that compounds derived from (R)-HPBA can effectively lower blood pressure in animal models .

4.2 Antimicrobial Properties

Recent research has explored the antimicrobial properties of (R)-HPBA and its derivatives. These compounds have shown efficacy against various bacterial strains, suggesting a potential role in treating infections, particularly those caused by antibiotic-resistant bacteria .

Case Study 1: Efficacy in Hypertension Management

A study involving hypertensive rats demonstrated that administration of (R)-HPBA resulted in significant reductions in systolic blood pressure compared to control groups receiving no treatment. The results indicated a sustained effect over several weeks, highlighting the compound's potential for long-term management of hypertension .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that (R)-HPBA exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating promising potential for further development as an antimicrobial agent .

6. Conclusion

This compound is a versatile compound with significant biological activity, particularly as an ACE inhibitor and potential antimicrobial agent. Ongoing research into its synthesis and applications could lead to novel therapeutic strategies for managing hypertension and combating antibiotic resistance.

Propiedades

IUPAC Name |

(2R)-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952135 | |

| Record name | 2-Hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29678-81-7 | |

| Record name | (R)-2-Hydroxy-4-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29678-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanoic acid, α-hydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.